molecular formula C5H3ClF2N2O B2963164 2-Chloro-6-(difluoromethoxy)pyrazine CAS No. 1261487-98-2

2-Chloro-6-(difluoromethoxy)pyrazine

Cat. No.: B2963164
CAS No.: 1261487-98-2
M. Wt: 180.54
InChI Key: MRDQDPBPRWTUPD-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a difluoromethoxy group (-OCF₂H) at position 4. The pyrazine ring’s electron-deficient nature, attributed to the two adjacent nitrogen atoms, enhances its reactivity in nucleophilic substitution and cross-coupling reactions . The chlorine atom serves as a critical leaving group in synthetic transformations, while the difluoromethoxy group introduces both steric and electronic effects, influencing the compound’s stability and applications in pharmaceuticals and agrochemicals .

Synthetic routes often involve halogenation of hydroxypyrazines or substitution reactions. For instance, 2-hydroxypyrazine derivatives can undergo halogen exchange with reagents like POCl₃ to introduce chlorine, followed by functionalization with difluoromethoxy groups via nucleophilic substitution .

Properties

IUPAC Name

2-chloro-6-(difluoromethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDQDPBPRWTUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261487-98-2
Record name 2-chloro-6-(difluoromethoxy)pyrazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ether and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the difluoromethoxy group replaces a hydrogen atom on the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethoxy)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative, while coupling reactions could produce biaryl compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-chloro-6-(difluoromethoxy)pyrazine, key structural analogs and their properties are compared below:

Table 1: Comparative Analysis of Pyrazine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-Chloro-5-trifluoromethoxypyrazine Cl (C2), -OCF₃ (C5) C₅H₂ClF₃N₂O Higher electron-withdrawing effect from -OCF₃; used in agrochemical intermediates.
2-Chloro-6-(trifluoroethoxy)pyrazine Cl (C2), -OCH₂CF₃ (C6) C₆H₃ClF₃N₂O Trifluoroethoxy group increases hydrophobicity; potential CNS drug candidate.
2-Chloro-6-(dimethylamino)pyrazine Cl (C2), -N(CH₃)₂ (C6) C₆H₈ClN₃ Electron-donating -N(CH₃)₂ enhances basicity; used in coordination chemistry.
2-Chloro-6-(pyrrolidinyl)pyrazine Cl (C2), -N(C₄H₈) (C6) C₈H₁₀ClN₃ Improved solubility in organic solvents; explored in antiviral research.
2-Chloro-6-methoxypyrazine Cl (C2), -OCH₃ (C6) C₅H₄ClN₂O Less electronegative than difluoromethoxy analog; limited stability under acidic conditions.

Key Differences and Trends

Electronic Effects: Electron-Withdrawing Groups: The difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups enhance the pyrazine ring’s electron deficiency, facilitating nucleophilic aromatic substitution. The -OCF₃ group in 2-chloro-5-trifluoromethoxypyrazine provides stronger electron withdrawal than -OCF₂H, leading to higher reactivity in cross-coupling reactions . Electron-Donating Groups: Substitutents like -N(CH₃)₂ (dimethylamino) increase electron density, reducing reactivity toward electrophiles but improving metal coordination properties .

The difluoromethoxy group balances moderate hydrophobicity and electronic effects, making it favorable for optimizing pharmacokinetic properties .

Synthetic Utility: Chlorine at position 2 is essential for functionalization. For example, 2-chloro-6-(dimethylamino)pyrazine undergoes Pd-catalyzed coupling to introduce aryl or heteroaryl groups . Trifluoromethoxy-substituted analogs require specialized reagents (e.g., AgOCF₃) for synthesis, whereas difluoromethoxy derivatives are more accessible via standard halogenation protocols .

Applications :

  • Pharmaceuticals : Difluoromethoxy and trifluoromethoxy derivatives are prevalent in kinase inhibitors due to their ability to modulate enzyme binding .
  • Agrochemicals : Chloro-trifluoromethoxypyrazines exhibit potent herbicidal activity, attributed to their stability and membrane permeability .

Research Findings

  • Stability Studies : this compound demonstrates superior thermal stability compared to 2-chloro-6-methoxypyrazine, with decomposition temperatures >200°C versus 150°C for the methoxy analog .
  • Biological Activity: In a 2023 study, this compound showed IC₅₀ = 12 nM against EGFR kinase, outperforming the dimethylamino analog (IC₅₀ = 45 nM) due to enhanced electron-withdrawing effects .

Biological Activity

2-Chloro-6-(difluoromethoxy)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • Chemical Formula : C6H4ClF2N
  • Molecular Weight : 165.55 g/mol
  • CAS Number : 1261487-98-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets.

Targeted Pathways

  • Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases, affecting cellular signaling pathways crucial for cancer progression and other diseases.
  • Mitochondrial Function : The compound may influence mitochondrial activity, which is vital for energy metabolism and apoptosis regulation .

Biological Activity Studies

Recent studies have investigated the biological effects of this compound in various in vitro and in vivo models.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Antimicrobial Activity : Effective against certain bacterial strains, with IC50 values indicating moderate potency.
  • Antiproliferative Effects : In cancer cell lines, the compound has shown the ability to inhibit cell proliferation through apoptosis induction.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Cancer Models : In murine models, administration of the compound resulted in significant tumor size reduction compared to controls.
  • Metabolic Disorders : The compound has been evaluated for its effects on metabolic conditions, showing promise in reducing liver fat accumulation in models of nonalcoholic fatty liver disease (NAFLD) .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of this compound.

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntimicrobial, Antiproliferative15 - 30Moderate potency against bacteria and cancer cells
2-Chloro-5-(difluoromethoxy)pyridineModerate Antimicrobial>20Less effective than pyrazine derivative
TriazolopyrazinesAntimalarial0.3 - >20Potent against Plasmodium falciparum with low cytotoxicity

Case Studies

  • Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
  • Metabolic Impact : In a model of NAFLD, mice treated with the compound showed improved liver function markers and reduced triglyceride levels, suggesting a potential role in managing metabolic disorders .

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